molecular formula C10H10N4OS B1271202 5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide

5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide

Cat. No.: B1271202
M. Wt: 234.28 g/mol
InChI Key: PGRVVBJDGAQJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt the function of essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide stands out due to its unique combination of the thiadiazole ring and the phenylacetamide moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-phenylacetamide

InChI

InChI=1S/C10H10N4OS/c11-10-14-13-9(16-10)6-8(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)(H,12,15)

InChI Key

PGRVVBJDGAQJBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NN=C(S2)N

solubility

35.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.